3-Chloro-4-[2-(2-propan-2-ylphenoxy)ethoxy]benzaldehyde
Overview
Description
3-Chloro-4-[2-(2-propan-2-ylphenoxy)ethoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a chloro-substituted benzaldehyde core, with additional ethoxy and phenoxy groups. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[2-(2-propan-2-ylphenoxy)ethoxy]benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the preparation of 2-(2-propan-2-ylphenoxy)ethanol. This can be achieved by reacting 2-propan-2-ylphenol with ethylene oxide under basic conditions.
Etherification: The phenoxy intermediate is then subjected to etherification with 4-chlorobenzaldehyde in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[2-(2-propan-2-ylphenoxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: 3-Chloro-4-[2-(2-propan-2-ylphenoxy)ethoxy]benzoic acid.
Reduction: 3-Chloro-4-[2-(2-propan-2-ylphenoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-[2-(2-propan-2-ylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[2-(2-propan-2-ylphenoxy)ethoxy]benzaldehyde depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The chloro and phenoxy groups contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: Lacks the ethoxy and phenoxy groups, making it less complex.
2-(2-propan-2-ylphenoxy)ethanol: Lacks the aldehyde and chloro groups, making it less reactive.
3-Chloro-4-ethoxybenzaldehyde: Similar structure but lacks the phenoxy group.
Uniqueness
3-Chloro-4-[2-(2-propan-2-ylphenoxy)ethoxy]benzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both chloro and phenoxy groups enhances its versatility in chemical synthesis and biological studies.
Properties
IUPAC Name |
3-chloro-4-[2-(2-propan-2-ylphenoxy)ethoxy]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO3/c1-13(2)15-5-3-4-6-17(15)21-9-10-22-18-8-7-14(12-20)11-16(18)19/h3-8,11-13H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNXQOUXMVMHEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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